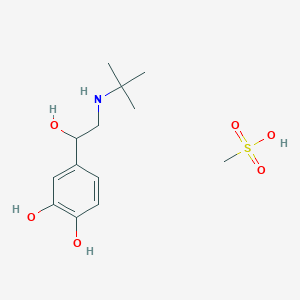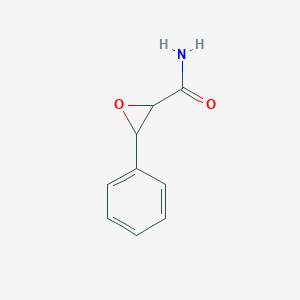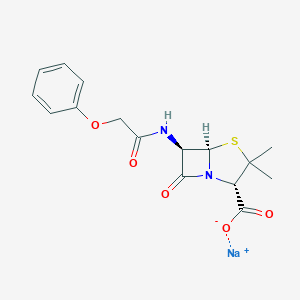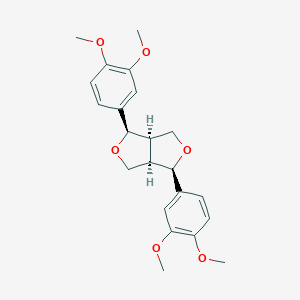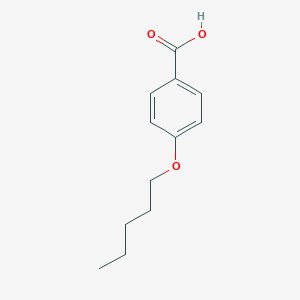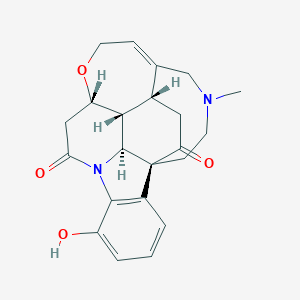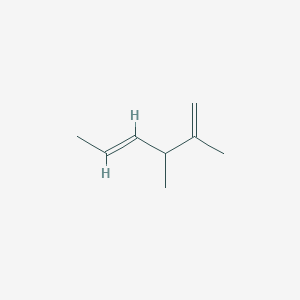
(4E)-2,3-dimethylhexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2,3-dimethylhexa-1,4-diene, also known as DMHD, is a chemical compound with the molecular formula C8H14. It is an organic compound that is commonly used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Reactions with Nitrogen Dioxide
- Reaction Dynamics : The reaction of nitrogen dioxide with various conjugated dienes, including 2,5-dimethylhexa-2,4-diene, primarily results in 1,4-addition. This reaction forms a mixture of 1,4-dinitro compounds and 1,4-nitro alcohols. The product composition is highly dependent on reaction conditions, with yields of about 50% for 1,4-dinitro compounds (Claridge et al., 1998).
Synthesis of Cyclic Compounds
- Formation of Heterocycles and Cyclopentadienes : Perfluoro-3,4-dimethylhexa-2,4-diene has been synthesized and used to form heterocycles and cyclopentadienes. This process demonstrates its versatility as a reactant in creating complex cyclic structures (Chambers et al., 1991).
Synthesis and Polymerization
- Polymerization and Peroxide Formation : 2,5-Dimethylhexa-2,3,4-triene has shown the ability to polymerize upon exposure to air, leading to the formation of polymeric peroxides. This indicates its potential in polymer science and materials research (Iyoda et al., 1984).
Photochemical Reactions
- Photocycloaddition Studies : The photocycloaddition of certain compounds to dienes like 2,5-dimethylhexa-2,4-diene has been explored. This research offers insights into photochemical reactions and potential applications in photochemistry (Margaretha et al., 2007).
Gas-Phase Reactions with Ozone
- Kinetic and Mechanistic Studies : The gas-phase reactions of ozone with conjugated dienes, including 2,5-dimethylhexa-2,4-diene, were studied. These investigations provide crucial data on reaction kinetics and mechanisms, enhancing our understanding of atmospheric chemistry (Lewin et al., 2001).
Molecular Structure Analysis
- Structural Determination : The molecular structure of related dienes has been determined in the gas phase using techniques like electron diffraction. This research aids in the understanding of molecular geometries and conformations (Brain et al., 1997).
Propriétés
Numéro CAS |
18669-52-8 |
|---|---|
Nom du produit |
(4E)-2,3-dimethylhexa-1,4-diene |
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.2 g/mol |
Nom IUPAC |
(4E)-2,3-dimethylhexa-1,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+ |
Clé InChI |
QGDVKFLWAVKNAA-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C(C)C(=C)C |
SMILES |
CC=CC(C)C(=C)C |
SMILES canonique |
CC=CC(C)C(=C)C |
Synonymes |
2,3-Dimethyl-1,4-hexadiene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




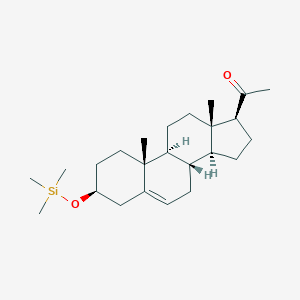
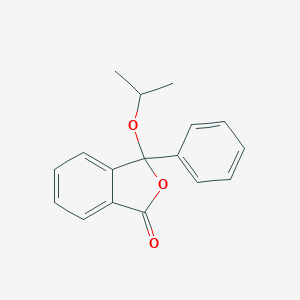

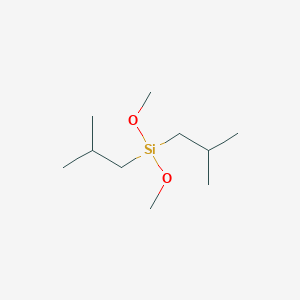
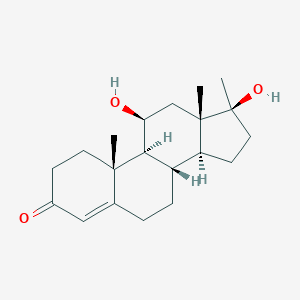
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
